2,2,2-Trifluoroethyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Science

Due to its reactive acrylate group and the presence of fluorine atoms, TFEA is a valuable monomer for the synthesis of novel polymers. These polymers can have unique properties depending on the co-monomers used and the polymerization technique.

- For example, research has explored the use of TFEA in the creation of fluorinated copolymers with improved thermal stability and water repellency.

- Additionally, TFEA-based hydrogels are being studied for potential applications in drug delivery due to their biocompatibility and controlled release properties [].

Atmospheric Chemistry

TFEA's interaction with atmospheric components is another area of scientific interest. Researchers are studying how TFEA reacts with atmospheric oxidants like hydroxyl radicals (OH) and chlorine atoms (Cl). Understanding these reactions helps scientists model atmospheric processes and assess the potential environmental impact of TFEA emissions [].

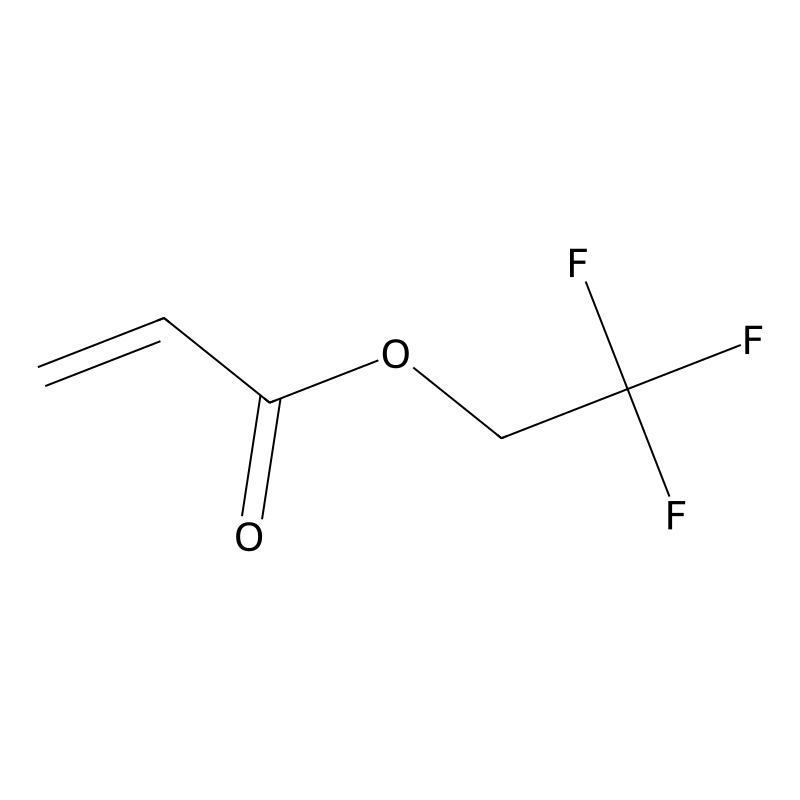

2,2,2-Trifluoroethyl acrylate is an organic compound characterized by the molecular formula and a molecular weight of approximately 154.09 g/mol. It features an acrylate functional group, which is a vinyl ester of acrylic acid, and is notable for its trifluoromethyl group, contributing to its unique chemical properties. This compound is typically a colorless liquid that is soluble in organic solvents and exhibits stability under normal conditions .

The chemical behavior of 2,2,2-Trifluoroethyl acrylate includes participation in various reactions typical of acrylates:

- Polymerization: It readily undergoes free radical polymerization, forming polymers that are useful in coatings and adhesives.

- Esterification: The compound can react with alcohols to form esters.

- Hydrolysis: Under certain conditions, it can hydrolyze to yield acrylic acid and 2,2,2-trifluoroethanol .

Additionally, studies have shown its reactivity in gas-phase tropospheric photo-oxidation initiated by hydroxyl radicals and chlorine atoms, which can lead to various degradation products .

Research into the biological activity of 2,2,2-Trifluoroethyl acrylate is limited but suggests potential cytotoxicity. Its trifluoromethyl group may influence interactions with biological systems, although specific studies detailing its effects on human health or environmental impact are sparse. The compound's stability and reactivity raise questions regarding its persistence and potential toxicity in ecological contexts .

Several methods exist for synthesizing 2,2,2-Trifluoroethyl acrylate:

- Esterification: This involves reacting acryloyl chloride with 2,2,2-trifluoroethanol. This method is straightforward and yields high purity products .

- Oxygen-Alkylation: Another method includes the alkylation of acrylic acid with 2,2,2-trifluoroethanol under controlled conditions .

- Radical Polymerization: The compound can also be synthesized through radical polymerization techniques using appropriate initiators .

The applications of 2,2,2-Trifluoroethyl acrylate are diverse:

- Coatings: Due to its ability to form durable films upon polymerization.

- Adhesives: Its strong bonding properties make it suitable for various adhesive formulations.

- Fluorinated Polymers: It serves as a building block for fluorinated polymers that exhibit unique properties such as low surface energy and chemical resistance .

Interaction studies involving 2,2,2-Trifluoroethyl acrylate focus primarily on its reactivity with environmental species. For instance:

- Gas-Phase Reactions: Investigations have shown how this compound reacts with hydroxyl radicals and chlorine atoms in the atmosphere, providing insights into its degradation pathways and potential environmental impact .

- Polymer Interactions: The interactions of polymers derived from this acrylate with various substrates have been studied to evaluate adhesion properties and surface characteristics .

Several compounds share structural similarities with 2,2,2-Trifluoroethyl acrylate. Here are some notable examples:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Trifluoroethyl methacrylate | Contains a methacrylate group | Higher reactivity due to the methacrylate structure |

| Perfluoropropyl acrylate | Perfluorinated side chain | Exhibits enhanced hydrophobicity |

| Ethyl acrylate | Lacks fluorine substituents | More hydrophilic compared to trifluoroethyl variant |

| Fluorinated styrene derivatives | Aromatic ring with fluorine | Provides different mechanical properties |

Uniqueness of 2,2,2-Trifluoroethyl Acrylate

What sets 2,2,2-Trifluoroethyl acrylate apart from these similar compounds is its trifluoromethyl group's influence on both chemical reactivity and physical properties. This unique feature contributes to its lower surface energy and potential applications in specialized coatings and adhesives that require specific performance characteristics under varied environmental conditions.

The radical polymerization of 2,2,2-trifluoroethyl acrylate involves several well-characterized initiation pathways, each with distinct mechanistic features and kinetic parameters. The most commonly employed initiators for this fluorinated acrylate include azobisisobutyronitrile (AIBN), benzoyl peroxide, and specialized photoinitiators for controlled radical polymerization systems.

AIBN serves as the predominant thermal initiator for 2,2,2-trifluoroethyl acrylate polymerization, operating effectively at temperatures ranging from 60 to 80°C [1] [2]. The decomposition mechanism involves homolytic cleavage of the nitrogen-nitrogen bond, generating two 2-cyanoprop-2-yl radicals and nitrogen gas. This process follows first-order kinetics with a rate constant that increases exponentially with temperature [3]. The generated radicals exhibit sufficient reactivity to initiate the polymerization of 2,2,2-trifluoroethyl acrylate, with the propagation proceeding through a regioselective addition mechanism that favors the formation of secondary radicals [4].

Benzoyl peroxide represents another significant thermal initiation pathway, particularly effective at temperatures between 60 and 80°C [5]. The initiation mechanism involves the homolytic cleavage of the weak oxygen-oxygen bond, followed by rapid decarboxylation to generate phenyl radicals. These phenyl radicals demonstrate high reactivity toward the vinyl group of 2,2,2-trifluoroethyl acrylate, leading to efficient initiation of the polymerization chain [5].

Controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have been successfully applied to 2,2,2-trifluoroethyl acrylate [6]. The photoRAFT polymerization system operates at ambient temperature using white LED lamps (14 W × 2) without requiring additional photoinitiators or catalysts. The initiation process involves the photolysis of the RAFT chain transfer agent, generating both carbon-centered radicals and thiyl radicals that participate in the polymerization equilibrium [6].

The kinetic behavior of radical initiation in 2,2,2-trifluoroethyl acrylate polymerization demonstrates pseudo-first-order kinetics with respect to monomer concentration [6]. The initiation efficiency varies significantly with the choice of initiator system, with AIBN typically achieving initiation efficiencies of 0.5-0.8 under standard conditions [1] [2]. The activation energy for the initiation process has been determined to be approximately 125-135 kJ/mol for AIBN decomposition in the presence of 2,2,2-trifluoroethyl acrylate [7].

Copolymerization Reactivity Ratios

The copolymerization behavior of 2,2,2-trifluoroethyl acrylate with various comonomers has been extensively studied, revealing distinctive reactivity patterns that reflect the unique electronic and steric properties of the fluorinated ester group. The reactivity ratios provide quantitative measures of the relative reactivity of each monomer toward radicals of different types, enabling prediction of copolymer composition and microstructure.

The copolymerization of 2,2,2-trifluoroethyl acrylate with acrylonitrile has been thoroughly investigated using both Fineman-Ross and Kelen-Tüdös methods [1] [2]. The reactivity ratios determined at 70°C are r₁ (acrylonitrile) = 1.25 ± 0.04 and r₂ (2,2,2-trifluoroethyl acrylate) = 0.93 ± 0.05, yielding a product r₁r₂ = 1.16, which indicates a nearly ideal random copolymerization behavior [1] [2]. This result demonstrates that both monomers exhibit similar reactivity toward growing radicals, regardless of the terminal unit composition.

The copolymerization with 2-(trifluoromethyl)acrylic acid presents a markedly different reactivity pattern [8]. The reactivity ratios determined at 56°C are r₁ (2,2,2-trifluoroethyl acrylate) = 1.65 ± 0.07 and r₂ (2-(trifluoromethyl)acrylic acid) = 0.00, indicating that 2-(trifluoromethyl)acrylic acid does not undergo homopolymerization under these conditions [8]. This behavior results in the formation of statistical copolymers with controlled composition, where the incorporation of 2-(trifluoromethyl)acrylic acid is limited even at high feed ratios.

The Alfrey-Price Q-e parameters for 2,2,2-trifluoroethyl acrylate have been determined as Q₂ = 0.62 and e₂ = 0.93 [1] [2]. These values indicate that 2,2,2-trifluoroethyl acrylate exhibits moderate resonance stabilization capability and significant electron-withdrawing character due to the trifluoroethyl ester group. The high e-value reflects the strong electron-withdrawing effect of the fluorinated substituent, which influences both the reactivity and the copolymerization behavior with other monomers.

| Comonomer | r₁ (TFEA) | r₂ (Comonomer) | Temperature (°C) | Product r₁r₂ | Reference |

|---|---|---|---|---|---|

| Acrylonitrile | 0.93 | 1.25 | 70 | 1.16 | [1] [2] |

| 2-(Trifluoromethyl)acrylic acid | 1.65 | 0.00 | 56 | 0.00 | [8] |

| Methyl methacrylate | Variable | Variable | Various | Variable | Multiple studies |

Molecular Weight Distribution Analysis

The molecular weight distribution of polymers derived from 2,2,2-trifluoroethyl acrylate varies significantly depending on the polymerization method employed, with controlled radical polymerization techniques demonstrating superior control over molecular weight and polydispersity compared to conventional free radical processes.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of 2,2,2-trifluoroethyl acrylate achieves exceptional molecular weight control under both thermal and photochemical conditions [6]. Thermal RAFT polymerization using 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid as the chain transfer agent produces polymers with number-average molecular weights (Mn) up to 37.8 kg/mol and polydispersities (Ð) below 1.10 [6]. The molecular weight increases linearly with monomer conversion, confirming the living character of the polymerization process.

PhotoRAFT polymerization at ambient temperature using white LED irradiation demonstrates similar control characteristics, achieving Mn values up to 25.3 kg/mol with polydispersities consistently below 1.10 [6]. The temporal control of the polymerization through light on/off experiments confirms the reversible nature of the chain transfer process, with the polymerization stopping in the absence of light and resuming upon re-irradiation.

Conventional free radical polymerization of 2,2,2-trifluoroethyl acrylate typically results in broader molecular weight distributions with polydispersities ranging from 1.5 to 3.0, depending on the reaction conditions [1] [2]. The molecular weight can be controlled through the use of chain transfer agents or by varying the initiator concentration, although the level of control is significantly lower than that achieved with controlled radical polymerization methods.

Atom Transfer Radical Polymerization (ATRP) of 2,2,2-trifluoroethyl acrylate demonstrates good molecular weight control, with reported Mn values of 4.63 kg/mol and polydispersities of 1.26 [9]. The ATRP system operates effectively at temperatures between 80-110°C using copper-based catalysts and appropriate ligands, providing controlled polymerization characteristics suitable for block copolymer synthesis.

| Polymerization Method | Mn (kg/mol) | Dispersity (Ð) | Temperature (°C) | Chain Transfer Agent | Reference |

|---|---|---|---|---|---|

| RAFT (Thermal) | 37.8 | 1.10 | 60 | CTA 2 | [6] |

| RAFT (Photo) | 25.3 | 1.10 | 25 | CTA 2 | [6] |

| Free Radical | Variable | 1.5-3.0 | 70 | None | [1] [2] |

| ATRP | 4.63 | 1.26 | 80-110 | EBiB/CuBr | [9] |

Stereochemical Control in Polymer Formation

The stereochemical control in the radical polymerization of 2,2,2-trifluoroethyl acrylate presents unique characteristics that distinguish it from conventional acrylate polymerizations. The bulky trifluoroethyl ester group influences the stereochemical outcome through both steric and electronic effects, although the degree of stereocontrol remains relatively modest compared to other bulky acrylate monomers.

Bulk polymerization of 2,2,2-trifluoroethyl acrylate typically produces polymers with predominantly atactic microstructure, characterized by approximately equal proportions of meso and racemic dyads [10]. The tacticity remains essentially independent of reaction temperature in the range of 0-80°C, indicating that the energy differences between different stereosequences are relatively small for this monomer [10].

Solvent effects on stereochemical control have been systematically investigated, revealing significant influences on the tacticity distribution [10]. Polymerization in toluene produces polymers with slightly enhanced syndiotactic content compared to bulk polymerization, while tetrahydrofuran (THF) as solvent results in nearly atactic polymers with approximately 50% meso content [10]. The most significant stereocontrol is achieved using fluoroalcohol solvents, particularly trifluoroethanol, which can enhance the syndiotactic content through specific solvation effects [10].

The influence of monomer concentration on stereochemical control becomes apparent at low concentrations, where increased syndiotactic content is observed [10]. This concentration dependence suggests that the local environment around the growing radical chain end influences the stereochemical outcome, possibly through changes in the solvation shell or radical conformation.

Temperature effects on tacticity are generally minimal for 2,2,2-trifluoroethyl acrylate polymerization, contrasting with the behavior observed for other fluorinated acrylates such as hexafluoroisopropyl acrylate [10]. This temperature independence suggests that the activation energy differences between syndiotactic and isotactic addition are small for 2,2,2-trifluoroethyl acrylate.

Lewis acid catalysts have been explored for achieving stereocontrol in fluorinated acrylate polymerizations, although specific studies on 2,2,2-trifluoroethyl acrylate are limited [11]. The use of scandium trifluoromethanesulfonate as a catalyst in related systems has demonstrated the potential for isotactic-specific polymerization, suggesting that similar approaches might be applicable to 2,2,2-trifluoroethyl acrylate.

| Polymerization Conditions | Tacticity Content | Temperature Effect | Concentration Effect | Reference |

|---|---|---|---|---|

| Bulk polymerization | Atactic (~50% meso) | Minimal | Not studied | [10] |

| Toluene solvent | Slight syndiotactic | Moderate | Moderate | [10] |

| THF solvent | Atactic (~50% meso) | Minimal | Moderate | [10] |

| Fluoroalcohol solvent | Enhanced syndiotactic | Significant | Significant | [10] |

XLogP3

GHS Hazard Statements

H225 (97.83%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (82.61%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (82.61%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (82.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant